Ferrocenium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

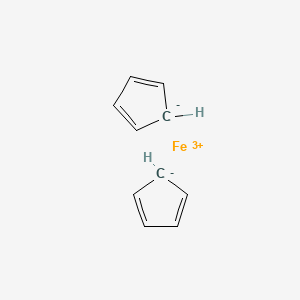

Ferrocenium is an organometallic compound derived from ferrocene. It is characterized by its unique sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings. The compound is known for its stability and distinctive redox properties, making it a significant subject of study in organometallic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferrocenium can be synthesized through the oxidation of ferrocene. Common oxidizing agents include ferric salts, such as ferric chloride, and other oxidants like nitrosyl tetrafluoroborate . The reaction typically involves dissolving ferrocene in an organic solvent and adding the oxidizing agent under controlled conditions to yield this compound salts.

Industrial Production Methods: Industrial production of this compound often involves similar oxidation processes but on a larger scale. The choice of oxidizing agent and solvent can vary based on cost, availability, and desired purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Ferrocenium undergoes various chemical reactions, including:

Oxidation: this compound itself is the oxidized form of ferrocene and can participate in further oxidation reactions.

Reduction: this compound can be reduced back to ferrocene using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions where ligands on the cyclopentadienyl rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Ferric chloride, nitrosyl tetrafluoroborate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products: The major products of these reactions include ferrocene (from reduction), substituted this compound derivatives (from substitution), and further oxidized species (from oxidation) .

Applications De Recherche Scientifique

Catalytic Applications

Ferrocenium cations are widely recognized for their catalytic properties, particularly in organic synthesis. Recent research highlights several key areas where this compound has been effectively utilized:

- Oxidation Reactions : this compound serves as an efficient oxidizing agent in various oxidation reactions. Its ability to generate reactive oxygen species makes it suitable for applications in environmental chemistry and organic synthesis .

- Cross-Coupling Reactions : this compound has been employed in cross-coupling reactions, which are vital for the formation of carbon-carbon bonds in organic compounds. This application is crucial for synthesizing complex molecules used in pharmaceuticals and agrochemicals .

- Polymerization Reactions : The use of this compound as a catalyst in polymerization processes has been explored, contributing to the development of new materials with enhanced properties. Its role as a Lewis acid catalyst enhances the efficiency of these reactions .

- Redox-Switchable Catalysis : this compound's redox properties allow it to act as a switchable catalyst, enabling controlled reactions based on its oxidation state. This feature is particularly advantageous in designing responsive materials and systems .

Pharmaceutical Applications

This compound compounds have shown promise in medicinal chemistry, particularly in cancer treatment:

- Anticancer Activity : Studies have demonstrated that this compound can induce oxidative stress in cancer cells, leading to apoptosis (programmed cell death). This property has been explored for developing novel anticancer therapies targeting triple-negative breast cancer cells .

- Reactive Oxygen Species Generation : The capacity of this compound to generate reactive oxygen species is leveraged to enhance the efficacy of certain chemotherapeutic agents, making it a valuable component in drug formulations aimed at improving treatment outcomes .

Materials Science

The unique properties of this compound have led to its incorporation into various materials:

- Metal-Organic Frameworks : this compound-containing metal-organic frameworks have been developed for applications such as gas storage and separation. Their tunable properties make them suitable for environmental remediation efforts .

- Conductive Polymers : The integration of this compound into conductive polymers enhances their electrical conductivity and stability, making them suitable for applications in electronic devices and sensors .

Bioimaging Applications

This compound's redox properties are also being explored in the field of bioimaging:

- Fluorescent Probes : this compound-based fluorescent probes are being developed for imaging cellular redox states. These probes can provide insights into cellular environments and disease states by revealing changes in redox balance within cells .

- Tumor Microenvironment Imaging : The ability of this compound to respond to changes in redox conditions allows it to be used as a contrast agent for imaging tumor microenvironments, aiding in cancer diagnosis and treatment monitoring .

Summary Table of this compound Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Catalysis | Oxidation, Cross-Coupling, Polymerization | High efficiency, versatility |

| Pharmaceuticals | Anticancer therapies | Induction of oxidative stress |

| Materials Science | Metal-Organic Frameworks, Conductive Polymers | Enhanced properties and stability |

| Bioimaging | Fluorescent probes for cellular imaging | Insights into cellular redox states |

Mécanisme D'action

The mechanism by which ferrocenium exerts its effects is primarily through its redox activity. The compound can easily donate and accept electrons, making it an excellent mediator in electron transfer processes. This redox activity is facilitated by the iron center and the conjugated cyclopentadienyl rings, which stabilize the different oxidation states .

Comparaison Avec Des Composés Similaires

Ferrocene: The parent compound of ferrocenium, known for its stability and aromaticity.

Cobaltocene: Another metallocene with similar redox properties but involving cobalt instead of iron.

Nickelocene: Similar structure but with nickel as the central metal atom.

Uniqueness of this compound: this compound is unique due to its reversible redox properties, which are more stable and easier to control compared to other metallocenes. This makes it particularly valuable in applications requiring precise redox control, such as in electrochemical sensors and catalysis .

Activité Biologique

Ferrocenium, the oxidized form of ferrocene, has garnered significant interest in the field of medicinal chemistry due to its unique biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Overview of this compound

This compound (Fc+) is a metallocene that consists of an iron center sandwiched between two cyclopentadienyl rings. Its oxidation state (+1) allows it to participate in various redox reactions, making it a valuable compound in both synthetic and biological contexts. The compound's ability to generate reactive oxygen species (ROS) is central to its cytotoxic properties, particularly against cancer cells.

This compound exhibits its biological effects primarily through the generation of ROS, which can induce oxidative stress leading to cell death. The mechanisms include:

- Induction of Ferroptosis : Ferroptosis is an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation. Studies have shown that this compound can trigger ferroptosis in cancer cells by promoting the accumulation of lipid peroxides and ROS .

- DNA Damage : this compound has been reported to cause oxidative damage to DNA, contributing to its cytotoxic effects. This is mediated by the formation of hydroxyl radicals and other reactive species that can cleave DNA strands .

- Cell Cycle Arrest : Treatment with this compound has been associated with cell cycle alterations, particularly causing G2/M phase arrest in cancer cells. This effect is indicative of its potential to inhibit cell proliferation and induce apoptosis .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: MCF-7 Breast Cancer Cells

A recent study examined the effects of this compound on MCF-7 breast cancer cells using flow cytometry and transmission electron microscopy. The results indicated that this compound treatment led to:

- Increased ROS levels , triggering apoptosis.

- Morphological changes consistent with ferroptosis.

- Cell cycle analysis revealed a significant accumulation of cells in the G2/M phase after 24 hours, suggesting a potent antiproliferative effect .

Synthesis and Structural Variations

The synthesis of this compound derivatives has been explored extensively, with modifications aimed at enhancing their lipophilicity and biological activity. For instance, increasing the alkyl chain length on ferrocenyl esters has been shown to improve cellular uptake and cytotoxicity . Moreover, novel derivatives such as sumanene-tethered this compound have demonstrated promising anticancer properties while exhibiting low toxicity towards non-cancerous cells .

Propriétés

Numéro CAS |

12125-80-3 |

|---|---|

Formule moléculaire |

C10H20Fe |

Poids moléculaire |

196.11 g/mol |

Nom IUPAC |

cyclopentane;iron |

InChI |

InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2; |

Clé InChI |

KPCCMGYPEIQAEN-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+3] |

SMILES canonique |

C1CCCC1.C1CCCC1.[Fe] |

Key on ui other cas no. |

12125-80-3 |

Numéros CAS associés |

12636-57-6 (salt with trichloroacetic acid (1:1)) 1287-09-8 ((T-4)-tetrachloroferrate(1-)) |

Synonymes |

FcBF(4) ferricenium hexafluorophosphate ferrocenium ferrocenium hexafluorophosphate ferrocenium tetrafluoroborate ferrocenium, (T-4)-tetrachloroferrate(1-) ferrocenium, 2,4,6-trinitrophenol (1:1) salt ferrocenium, hexachloro-mu-oxodiferrate(2-) (2:1) ferrocenium, hexafluorophosphate(1-) ferrocenium, tetrafluoroborate(1-) ferrocenium, trichloroacetic acid (1:1) salt ferrocenium, trichloroacetic acid (1:2) salt ferrocenium, trichloroacetic acid, hydrogen (1:1:2) salt ferrocenium, trichloroacetic acid, hydrogen (1:2:3) salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.